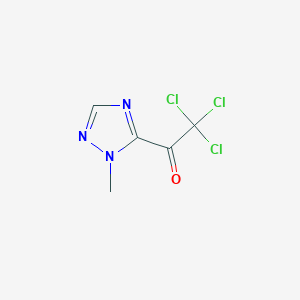

2,2,2-三氯-1-(1-甲基-1H-1,2,4-三唑-5-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

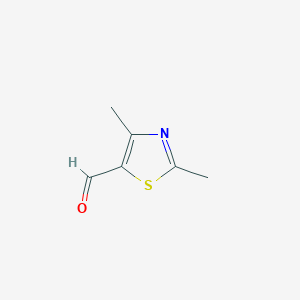

The compound 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone is a chemical that features a triazole ring, a common motif in various pharmaceuticals and agrochemicals due to its heterocyclic nature and potential for diverse biological activity. Although the specific compound is not directly mentioned in the provided papers, the triazole core is a recurring theme in the synthesis and characterization of related compounds.

Synthesis Analysis

The synthesis of triazole-containing compounds often involves the use of click chemistry approaches, nucleophilic substitution reactions, or reactions with triethylamine under reflux conditions. For instance, the synthesis of a related compound with a triazole moiety was achieved using a click chemistry approach, starting from an azido precursor . Another method described the preparation of a triazole derivative via nucleophilic substitution of a chlorinated precursor . These methods highlight the versatility and efficiency of synthesizing triazole derivatives, which could be applicable to the synthesis of 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray diffraction, IR, NMR, and MS studies . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the successful synthesis of the desired compound. Theoretical studies using Density Functional Theory (DFT) can also provide insights into the electronic properties of the molecule, such as HOMO and LUMO energies, which are crucial for understanding the reactivity and potential biological activity of the compound .

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions due to their reactive nature. The presence of the triazole ring can influence the reactivity of adjacent functional groups, leading to the formation of novel heterocyclic compounds. For example, the reaction of a triazole-containing ketone with hydroxylamine yielded an oxime derivative . The reactivity of the triazole ring can also be exploited in cyclization reactions to produce new derivatives with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as thermal stability, can be analyzed using techniques like TGA and DSC . The electronic properties, including UV-visible absorption and fluorescence spectra, can be studied to understand the optical properties of these compounds, which may have implications for their use in biological applications . The intermolecular interactions within the crystal structure can be examined using Hirshfeld surface analysis to gain insights into the solid-state properties of the compound .

科学研究应用

分子结构分析

已研究了与2,2,2-三氯-1-(1-甲基-1H-1,2,4-三唑-5-基)乙酮相关的化合物的分子结构,如1,3,4-噁二唑衍生物,以了解它们的分子构象和分子间相互作用。该分析侧重于二面角和弱分子间氢键,有助于理解分子的结构特性和潜在的化学反应性(Xu等,2005)。

腐蚀抑制

已进行了关于三唑衍生物作为金属在腐蚀环境中的腐蚀抑制剂的研究。这些化合物,包括1-(5-甲基-1-苯基-1H-1,2,3-三唑-4-基)乙酮,在保护像低碳钢这样的金属免受腐蚀方面显示出有希望的结果,特别是在盐酸介质中。这些抑制剂的有效性归因于氮、氧原子和芳香环的存在,有助于在金属表面上进行强烈吸附(Jawad et al., 2020)。

衍生物的合成和转化

通过各种化学反应合成了1,2,3-三唑衍生物,包括环加成和亲核取代。这些反应导致形成具有潜在生物和化学应用的化合物。这些衍生物的转化和反应性对于开发具有理想性质的新化学实体至关重要(Pokhodylo et al., 2009)。

生物活性

已合成并评估了三唑衍生物的潜在抗微生物、抗氧化和抗癌活性。这些化合物对各种微生物和癌细胞系表现出广谱活性,表明它们在医学应用中具有潜在用途。对这些化合物的研究有助于发现具有多样生物活性的新治疗剂(Bhat et al., 2016)。

未来方向

The future directions for “2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone” and similar compounds could involve further exploration of their synthesis methods and biological activities. Given the broad range of activities exhibited by 1,2,4-triazoles, they could be important in the development of new drugs .

属性

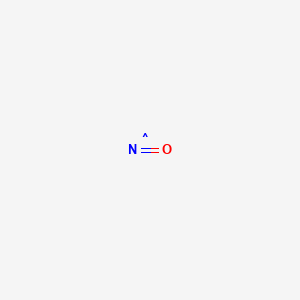

IUPAC Name |

2,2,2-trichloro-1-(2-methyl-1,2,4-triazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl3N3O/c1-11-4(9-2-10-11)3(12)5(6,7)8/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVCMIMLIPJZEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C(=O)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564242 |

Source

|

| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone | |

CAS RN |

131758-17-3 |

Source

|

| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)

![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)